Phorbol-13,20-diacetate
Description
Phorbol-13,20-diacetate is a diterpenoid ester derived from phorbol, a tetracyclic tigliane-type compound. Structurally, it features acetyl groups at the C-13 and C-20 hydroxyl positions (IUPAC name: [(1R,2S,6R,10S,11R,13S,15R)-13-acetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate) . Its synthesis involves oxidation of this compound with chromium trioxide/pyridine to yield phorbol-12-on-13,20-diacetate, followed by selective reduction of the α,β-unsaturated ketone to produce neothis compound, a positional isomer . Key physical properties include:
- Phorbol-12-on-13,20-diacetate: Melting point 144.5–145°C, Rf 0.67 (SiO₂/CH₂Cl₂) .
- Neothis compound: Melting point 172–174°C, Rf 0.52 (SiO₂/CH₂Cl₂) .
Spectroscopic analyses (UV, IR, NMR, and circular dichroism) confirm the absence of electronic interaction between carbonyl groups in phorbol-12-on-13,20-diacetate, excluding a 1,2-diketone structure .
Properties
CAS No. |
41621-85-6 |
|---|---|
Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)27)9-15(10-31-13(3)25)8-16-18-21(5,6)24(18,32-14(4)26)20(28)12(2)23(16,17)30/h7-8,12,16-18,20,28-30H,9-10H2,1-6H3 |
InChI Key |
VCQRVYCLJARKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phorbol-13,20-diacetate typically involves multiple steps, starting from phorbol or its derivatives. One common method includes the acetylation of phorbol at the 13 and 20 positions using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
Phorbol-13,20-diacetate undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .
Scientific Research Applications
Phorbol-13,20-diacetate has a wide range of applications in scientific research:
Mechanism of Action
Phorbol-13,20-diacetate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs via binding to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins . The activation of PKC triggers various downstream signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Esterification Patterns
Phorbol-13,20-diacetate differs from related compounds in ester group positions and substituents:
Protein Kinase C (PKC) Binding and Tumor Promotion
- This compound: Exhibits minimal PKC binding (IC₅₀ = 2300 nM in radioimmunoassays) and lacks tumor-promoting activity . In contrast, TPA (IC₅₀ = 1.7 μM) and phorbol-12,13-diacetate (IC₅₀ = 184 nM) show strong PKC affinity and tumor promotion .
- Phorbol-13-acetate : Retains moderate PKC binding (IC₅₀ = 8.2 nM) but lacks the tumor-promoting efficacy of TPA .
Antiviral and Cytotoxic Effects
- This compound: Demonstrates weak anti-chikungunya virus activity (EC₅₀ = 24.6 ± 7.1 μM, selectivity index = 1.7) compared to 4α-phorbol-12,13-didecanoate (EC₅₀ = 1.5 ± 0.1 μM, SI = 2.2) .
- 12-Deoxythis compound : Shows cytotoxicity against C8166 cells, highlighting structural dependence of bioactivity .
Gene Regulation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
